molecular formula C20H16ClFN2O3S B492820 4-[(3-CHLOROBENZENESULFONAMIDO)METHYL]-N-(2-FLUOROPHENYL)BENZAMIDE CAS No. 690245-45-5

4-[(3-CHLOROBENZENESULFONAMIDO)METHYL]-N-(2-FLUOROPHENYL)BENZAMIDE

Cat. No.: B492820
CAS No.: 690245-45-5
M. Wt: 418.9g/mol
InChI Key: XLVNAAUJGSGBDT-UHFFFAOYSA-N
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Description

4-[(3-CHLOROBENZENESULFONAMIDO)METHYL]-N-(2-FLUOROPHENYL)BENZAMIDE is a complex organic compound that features a benzamide core structure with additional functional groups, including a chlorobenzenesulfonamido and a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3-CHLOROBENZENESULFONAMIDO)METHYL]-N-(2-FLUOROPHENYL)BENZAMIDE typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Benzamide Core: This can be achieved through the reaction of 2-fluoroaniline with benzoyl chloride under basic conditions to form N-(2-fluorophenyl)benzamide.

    Introduction of the Chlorobenzenesulfonamido Group: This step involves the sulfonation of chlorobenzene to form chlorobenzenesulfonyl chloride, which is then reacted with the benzamide derivative to introduce the sulfonamido group.

    Final Coupling: The final step involves the coupling of the sulfonamido derivative with a suitable methylating agent to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

4-[(3-CHLOROBENZENESULFONAMIDO)METHYL]-N-(2-FLUOROPHENYL)BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, which can reduce the sulfonamido group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzene ring, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-[(3-CHLOROBENZENESULFONAMIDO)METHYL]-N-(2-FLUOROPHENYL)BENZAMIDE has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its ability to interact with various biological targets.

    Materials Science: It is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.

    Biological Studies: The compound is used in biological assays to study its effects on cellular processes and its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of 4-[(3-CHLOROBENZENESULFONAMIDO)METHYL]-N-(2-FLUOROPHENYL)BENZAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(3-BROMOBENZENESULFONAMIDO)METHYL]-N-(2-FLUOROPHENYL)BENZAMIDE
  • 4-[(3-IODOBENZENESULFONAMIDO)METHYL]-N-(2-FLUOROPHENYL)BENZAMIDE
  • 4-[(3-METHYLBENZENESULFONAMIDO)METHYL]-N-(2-FLUOROPHENYL)BENZAMIDE

Uniqueness

4-[(3-CHLOROBENZENESULFONAMIDO)METHYL]-N-(2-FLUOROPHENYL)BENZAMIDE is unique due to the presence of both the chlorobenzenesulfonamido and fluorophenyl groups, which confer specific chemical and biological properties. These functional groups can influence the compound’s reactivity, binding affinity, and overall stability, making it distinct from its analogs.

Properties

IUPAC Name

4-[[(3-chlorophenyl)sulfonylamino]methyl]-N-(2-fluorophenyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClFN2O3S/c21-16-4-3-5-17(12-16)28(26,27)23-13-14-8-10-15(11-9-14)20(25)24-19-7-2-1-6-18(19)22/h1-12,23H,13H2,(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLVNAAUJGSGBDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C2=CC=C(C=C2)CNS(=O)(=O)C3=CC(=CC=C3)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClFN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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